1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a chloropyridazinyl group and a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
- AK Scientific: (6-Chloropyridazin-3-yl)acetic acid
- ChemicalBook: (6-Chloropyridazin-3-yl)acetic acid
- Moustafa, A. H., & Nahas, N. M. (1997). Dipolar Additions with 1-(6-Chloropyridazin-3-yl)pyridinium-3-olate and 1,1′-(Pyridazine-3,6-diyl)di(pyridinium-3-olate). J. Chem. Res. (S), 138. DOI: 10.1039/A508001K
: AK Scientific. (n.d.). (6-Chloropyridazin-3-yl)acetic acid 1378804-33-1. Retrieved from source : ChemicalBook. (n.d.). (6-Chloropyridazin-3-yl)acetic acid | 1378804-33-1. Retrieved from source : Moustafa, A. H., & Nahas, N. M. (1997). Dipolar Additions with 1-(6-Chloropyridazin-3-yl)pyridinium-3-olate and 1,1′-(Pyridazine-3,6-diyl)di(pyridinium-3-olate). J. Chem. Res. (S), 138. DOI: [10.1039/A508001K](https://pubs.rsc.org/en
Preparation Methods
The synthesis of 1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Chloropyridazinyl Substitution: The chloropyridazinyl group can be introduced through a nucleophilic substitution reaction using a suitable chloropyridazine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the chloropyridazinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-(6-Chloropyridazin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-one: This compound shares the chloropyridazinyl group but has a different core structure, leading to different chemical and biological properties.
1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid: Similar to the target compound, but with a piperidine ring instead of a pyrazole ring, resulting in different reactivity and applications.
[(6-Chloropyridazin-3-yl)(methyl)amino]acetic acid: This compound has a similar chloropyridazinyl group but differs in the presence of an aminoacetic acid moiety, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N4O2/c10-5-1-2-6(16-15-5)17-7(9(11,12)13)4(3-14-17)8(18)19/h1-3H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJLPUPDQMJWDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N2C(=C(C=N2)C(=O)O)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.